molecular formula C15H23ClN2O B2593235 2-Amino-4-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride CAS No. 1427378-69-5

2-Amino-4-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride

Cat. No.: B2593235
CAS No.: 1427378-69-5
M. Wt: 282.81
InChI Key: YGKPTKPAKJZARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a methyl group, and a tetrahydroquinoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the amino and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of anhydrous potassium carbonate in dry acetone can facilitate the alkylation reactions necessary for the synthesis .

Industrial Production Methods: Industrial production of

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-11(2)10-13(16)15(18)17-9-5-7-12-6-3-4-8-14(12)17;/h3-4,6,8,11,13H,5,7,9-10,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPTKPAKJZARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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